molecular formula C6H7NO6S2 B031847 4-Aminobenzene-1,3-disulfonic acid CAS No. 137-51-9

4-Aminobenzene-1,3-disulfonic acid

Cat. No. B031847
Key on ui cas rn: 137-51-9
M. Wt: 253.3 g/mol
InChI Key: IMUUNYPYNWXUBO-UHFFFAOYSA-N
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Patent
US04435336

Procedure details

186.2 g (2 mols) of aniline are initially introduced into 500 ml of 1,2-dichlorobenzene and 208.3 g (2.04 mols) of 96% strength sulphuric acid are added dropwise. The mixture is heated for 8 hours at the boil under a water separator, during which period distillate passes over at a rate of 700 ml per hour, cooled and filtered with suction. After it has been dried, the precipitate weighs 338.5 g and contains 86.1% of p-sulphanilic acid (84.2% of the theoretical yield) and 11.2% of aniline-2,4-disulphonic acid (7.5%, relative to aniline).
Quantity
186.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:8](=[O:12])(=[O:11])([OH:10])O>ClC1C=CC=CC=1Cl>[NH2:1][C:2]1[C:7]([S:8]([OH:12])(=[O:11])=[O:10])=[CH:6][C:5]([S:8]([OH:10])(=[O:12])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
186.2 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 8 hours at the boil under a water separator
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
during which period distillate passes over at a rate of 700 ml per hour, cooled
FILTRATION
Type
FILTRATION
Details
filtered with suction
CUSTOM
Type
CUSTOM
Details
After it has been dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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